2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE
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Overview
Description
2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 2-chloro-6-fluorobenzoyl chloride with 4-(2-pyrimidinyl)piperazine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane under controlled temperature conditions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Scientific Research Applications
2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and chemical products with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-(2-CHLORO-6-FLUOROPHENYL)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE can be compared with similar compounds such as:
4-CHLORO-6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2-(METHYLSULFANYL)PYRIMIDINE: This compound shares structural similarities but differs in the presence of a methylsulfanyl group.
[4-(5-BROMO-2-PYRIMIDINYL)PIPERAZINO][3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O/c17-13-3-1-4-14(18)12(13)11-15(23)21-7-9-22(10-8-21)16-19-5-2-6-20-16/h1-6H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWDFYPLJXEHJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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